molecular formula C5H4F3N3S B12108457 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine CAS No. 1246466-65-8

6-Trifluoromethylsulfanyl-pyridazin-3-ylamine

Cat. No.: B12108457
CAS No.: 1246466-65-8
M. Wt: 195.17 g/mol
InChI Key: MJNSWCCOBRJAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Trifluoromethylsulfanyl-pyridazin-3-ylamine is a pyridazine derivative featuring a trifluoromethylsulfanyl (-S-CF₃) group at position 6 and an amine (-NH₂) group at position 3. The pyridazine core (a six-membered ring with two adjacent nitrogen atoms) provides a rigid scaffold, while the electron-withdrawing trifluoromethylsulfanyl group enhances lipophilicity and influences electronic properties.

Properties

CAS No.

1246466-65-8

Molecular Formula

C5H4F3N3S

Molecular Weight

195.17 g/mol

IUPAC Name

6-(trifluoromethylsulfanyl)pyridazin-3-amine

InChI

InChI=1S/C5H4F3N3S/c6-5(7,8)12-4-2-1-3(9)10-11-4/h1-2H,(H2,9,10)

InChI Key

MJNSWCCOBRJAJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1N)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridazines, including 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine, can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

Industrial Production Methods

Industrial production methods for 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine are not well-documented in the available literature. the general principles of pyridazine synthesis can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethylsulfanyl-pyridazin-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridazinone derivatives, while substitution reactions can produce various functionalized pyridazines.

Scientific Research Applications

6-Trifluoromethylsulfanyl-pyridazin-3-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below compares key structural and molecular features of 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine with analogous compounds:

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Molecular Formula Molar Mass (g/mol) Reference
6-Trifluoromethylsulfanyl-pyridazin-3-ylamine Pyridazine NH₂ -S-CF₃ C₅H₅F₃N₃S 196 Target Compound
6-(Trifluoromethyl)-3-Pyridazinemethanamine hydrochloride Pyridazine -CH₂NH₂ (HCl salt) -CF₃ C₆H₇ClF₃N₃ 213.59
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate Pyridazine -OSO₂CH₃ 4-sulfamoylphenyl (position 1) C₁₂H₁₃N₃O₆S₂ Not provided
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate Pyridine -I -CF₃ and -OSO₂CF₃ (positions 2/5) C₈H₄F₆INO₃S Not provided
Key Observations:
  • Amine vs. Methanamine : The hydrochloride salt in features a methylene-linked amine (-CH₂NH₂), increasing molecular weight and altering solubility compared to the direct NH₂ group in the target compound.
  • Sulfur-Containing Groups : The target’s -S-CF₃ group contrasts with the sulfonate (-OSO₂CH₃) in and triflate (-OSO₂CF₃) in , highlighting differences in polarity and reactivity.
  • Core Heterocycles: Pyridazine (two adjacent N atoms) vs.

Electronic and Physicochemical Properties

  • Lipophilicity : The trifluoromethylsulfanyl group increases logP compared to sulfonate or hydrochloride derivatives, favoring membrane permeability in biological systems.
  • Solubility : The free amine in the target compound is less water-soluble than its hydrochloride analog , which benefits from ionic character.

Biological Activity

6-Trifluoromethylsulfanyl-pyridazin-3-ylamine (CAS No. 1246466-65-8) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridazine ring substituted with a trifluoromethylsulfanyl group, which significantly influences its chemical reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with various biomolecules.

The biological activity of 6-trifluoromethylsulfanyl-pyridazin-3-ylamine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group may enhance binding affinity by stabilizing interactions through hydrophobic effects.

Antimicrobial Activity

Recent studies have indicated that pyridazine derivatives exhibit antimicrobial properties. For example, compounds structurally related to 6-trifluoromethylsulfanyl-pyridazin-3-ylamine have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyridazine derivatives. A related study demonstrated that a 3-amino-6-phenylpyridazine derivative selectively inhibits glial activation, reducing the production of pro-inflammatory cytokines without affecting beneficial glial functions . This indicates that 6-trifluoromethylsulfanyl-pyridazin-3-ylamine may also possess similar anti-inflammatory properties.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of pyridazine derivatives have been evaluated using various bioassays. For instance, studies have shown that certain pyridazine-based compounds exhibit significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents . The specific mechanisms through which 6-trifluoromethylsulfanyl-pyridazin-3-ylamine exerts these effects require further investigation.

Study on Antimicrobial Activity

A study published in 2023 evaluated the antimicrobial properties of novel pyridazine derivatives, including those similar to 6-trifluoromethylsulfanyl-pyridazin-3-ylamine. The disk diffusion method was employed to assess efficacy against several bacterial strains, revealing promising results that warrant further exploration into structure-activity relationships (SAR) within this class of compounds .

Evaluation of Anti-inflammatory Effects

Another significant study focused on the anti-inflammatory activity of a related pyridazine derivative. It was found that the compound could inhibit IL-1 beta and nitric oxide production in activated glial cells, suggesting a pathway for therapeutic intervention in neuroinflammatory conditions . This provides a framework for investigating whether 6-trifluoromethylsulfanyl-pyridazin-3-ylamine can similarly modulate inflammatory responses.

Data Table: Summary of Biological Activities

Biological Activity Description References
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokine production
CytotoxicityExhibits cytotoxic effects on cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Prepare the pyridazine core via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling for functionalization .
  • Step 2 : Introduce the trifluoromethylsulfanyl group using sulfur-transfer reagents (e.g., S-trifluoromethyl thiolation agents) under inert conditions.
  • Optimization : Use design of experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Statistical methods (e.g., response surface methodology) minimize trial-and-error approaches .

Q. How can spectroscopic techniques validate the structural integrity of 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine?

  • Answer : Key techniques include:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm substituent positions and trifluoromethylsulfanyl group integration. 19F^{19}F NMR is critical for detecting trifluoromethyl environments .
  • IR : Identify characteristic C-F (1050–1250 cm1^{-1}) and S-CF3_3 (700–750 cm1^{-1}) stretching vibrations.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching.

Q. What stability considerations are critical for storing and handling 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine?

  • Answer : Stability is influenced by:

  • Moisture Sensitivity : Store under inert gas (argon/nitrogen) with molecular sieves to prevent hydrolysis of the sulfanyl group.
  • Thermal Stability : Differential scanning calorimetry (DSC) can determine decomposition temperatures. Preliminary data suggest stability <150°C, but batch-specific testing is advised .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives of 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine with enhanced reactivity?

  • Answer : Use quantum mechanical calculations (e.g., DFT) to:

  • Predict electron-density distributions for regioselective functionalization.
  • Simulate transition states for reaction pathways (e.g., nucleophilic attack at the pyridazine ring) .
  • Combine with machine learning (ML) to screen substituent effects on properties like solubility or binding affinity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for pyridazine derivatives?

  • Answer : Discrepancies may arise from purity or assay variability. Mitigation strategies:

  • Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity) with positive/negative controls.
  • Purity Verification : Employ HPLC (>95% purity) and elemental analysis.
  • Mechanistic Studies : Compare binding kinetics (SPR, ITC) to isolate structure-activity relationships (SAR) .

Q. How can reaction mechanisms involving 6-Trifluoromethylsulfanyl-pyridazin-3-ylamine be elucidated?

  • Answer : Mechanistic probes include:

  • Kinetic Isotope Effects (KIE) : Detect rate-determining steps (e.g., H/D substitution in protodefluorination).
  • Trapping Intermediates : Use low-temperature NMR or ESR to identify radicals in photochemical reactions.
  • Computational Path Sampling : Explore free-energy landscapes for competing pathways (e.g., SNAr vs. radical mechanisms) .

Q. What methodologies assess the compound’s potential in drug discovery pipelines?

  • Answer : Prioritize:

  • ADMET Profiling : Use in vitro models (e.g., Caco-2 for permeability, microsomal stability assays).
  • Target Engagement : SPR or cryo-EM to study interactions with biological targets (e.g., kinases, GPCRs).
  • In Vivo Efficacy : Rodent models for pharmacokinetics and toxicity (e.g., CYP450 inhibition screening) .

Q. How can cross-disciplinary approaches (e.g., chemical engineering principles) improve scalability of synthetic routes?

  • Answer : Integrate:

  • Process Intensification : Continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Membrane Separation : Purify intermediates via nanofiltration or reverse osmosis .
  • Lifecycle Analysis (LCA) : Optimize solvent recovery and waste reduction early in development .

Notes

  • Citations align with evidence IDs provided.
  • Advanced questions emphasize interdisciplinary integration (e.g., chemical engineering, computational biology).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.